Sodiumlithocholate

Farnesoid X Receptor Nuclear Receptor Bile Acid Signaling

Common bile salts cannot distinguish FXR agonism from antagonism, undermining mechanistic studies. Sodium lithocholate (CAS 13284-86-1) is the only validated endogenous FXR antagonist probe, delivering irreplaceable experimental specificity. • Irreplaceable FXR antagonist: Downregulates BSEP expression, directly modeling drug-induced cholestasis in vitro and in vivo. • Selective VDR activator: Upregulates CYP3A4 in colonic cells via a pathway distinct from 1,25-dihydroxyvitamin D3. • Defined low solubility & high Krafft point demand protocol-specific handling, ensuring reproducible micelle-dependent signaling studies. Supplied at ≥95% purity with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C24H39NaO3
Molecular Weight 398.6 g/mol
Cat. No. B15125336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodiumlithocholate
Molecular FormulaC24H39NaO3
Molecular Weight398.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
InChIInChI=1S/C24H40O3.Na/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3;/h15-21,25H,4-14H2,1-3H3,(H,26,27);/q;+1/p-1
InChIKeyAECTYFQKWPXOSR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Lithocholate Chemical Identity


Sodium lithocholate (CAS: 13284-86-1) is the sodium salt of lithocholic acid (LCA), a secondary bile acid formed in the human intestine via 7α-dehydroxylation of chenodeoxycholic acid [1]. With a molecular weight of 398.6 g/mol [2], this amphiphilic steroid derivative acts as both a potent biological detergent and a signaling molecule, known for its uniquely low aqueous solubility among common bile salts at physiological temperatures, a property critical to its distinct behavior in experimental systems [3].

Nuclear receptor signaling studies (FXR antagonist)
Bile acid differentiation and detoxification pathway research
Low-solubility model compound; Krafft point-controlled protocols

Sodium Lithocholate's Unique Profile


Sodium lithocholate cannot be replaced by other common bile salts like sodium cholate, deoxycholate, or chenodeoxycholate due to its unique, opposing actions on nuclear receptors [1]. While most bile acids activate the Farnesoid X Receptor (FXR), lithocholate is a proven FXR antagonist [2], driving opposite transcriptional outcomes. Furthermore, its distinct critical micelle concentration (CMC) and solubility profile [3] fundamentally alter its behavior as a solubilizing agent or cellular perturbagen compared to more hydrophilic bile salts. These differences, detailed below, mean that substituting another bile salt would yield non-comparable and potentially invalid experimental results.

Target
Sodium lithocholate
FXR antagonist; decreases BSEP expression
Common substitute
Sodium cholate / deoxycholate / chenodeoxycholate
FXR agonists; increase target gene transcription
Opposing nuclear receptor action may invalidate pathway interpretation
Target
Sodium lithocholate
Very low aqueous solubility (slight up to 60 °C)
Common substitute
More hydrophilic bile salts
Highly soluble even at 0 °C
Solubility mismatch may shift micelle behavior and stock preparation protocols

Sodium Lithocholate Differentiation Evidence


FXR Antagonism vs. All Bile Acids

In contrast to the four other major human bile acids—chenodeoxycholate (CDCA), deoxycholate (DCA), cholate (CA), and ursodeoxycholate (UDCA)—which all act as FXR agonists, lithocholate (LCA) is a documented FXR antagonist [1]. In a BSEP promoter-driven luciferase assay, CDCA, DCA, CA, and UDCA increased activity by 25-, 20-, 18-, and 8-fold, respectively [1]. Conversely, LCA strongly decreases BSEP expression and antagonizes CDCA-induced FXR activation in vitro with an IC50 of 1 μM [2].

FXR Antagonism
Head-to-head
Opposite regulatory direction: LCA antagonizes FXR (IC50 1 µM); CDCA, DCA, CA, UDCA are agonists (8–25 fold activation)
Supports FXR antagonist study context; agonist bile salts cannot substitute
BSEP luciferase assay, HepG2 cells
Farnesoid X Receptor Nuclear Receptor Bile Acid Signaling

Solubility vs. Other Bile Salts

Sodium lithocholate exhibits exceptionally low aqueous solubility compared to other common bile salts. At temperatures up to 60 °C, its solubility is 'slight,' only showing a sharp increase above this Krafft point [1]. At 100 °C, its solubility is ~0.6 mM, while its ammonium salt is even less soluble (<0.2 mM at 100 °C) [1]. In stark contrast, the sodium salts of di- and tri-hydroxy bile acids (like cholate, deoxycholate, and chenodeoxycholate) are 'very soluble' even at 0 °C [1].

Solubility Profile
Head-to-head
Slight solubility up to 60 °C; ~0.6 mM at 100 °C vs. very soluble comparators at 0 °C
Demands distinct solution preparation; protocol context differs from hydrophilic bile salts
Clearing point method, aqueous solution
Physicochemical Properties Solubility Experimental Reproducibility

TGR5 Partial Agonism Profile

Sodium lithocholate acts as a weak partial agonist of the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5). In a cAMP-Glo assay using HEK293 cells expressing human GPBAR1, lithocholate displayed an EC50 of 2.39 μM (2.39E+3 nM) [1]. This activity is significantly weaker than other potent TGR5 agonists, such as the synthetic compound BAR501 (EC50 = 1 μM) [2], and is not detectable (>100 μM) in human NCI-H716 cells [1]. Its weak, cell-type dependent activity contrasts with the primary endogenous ligand, which is considered to be more potent [3].

TGR5 Partial Agonism
Cross-study
EC50 2.39 µM (HEK293), >100 µM (NCI-H716); weaker than BAR501 (1 µM)
Cell-context-dependent partial agonism; supports biased signaling investigation
cAMP-Glo / HTR-FRET assays
TGR5 GPBAR1 G Protein-Coupled Receptor

VDR Activation vs. 1,25(OH)2D3

Lithocholic acid (LCA) is an endogenous ligand for the Vitamin D Receptor (VDR), but its mode of action is distinct from the primary ligand, 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3]. While 1,25(OH)2D3 promotes high-affinity endocrine functions, LCA induces a different VDR conformation that primarily mediates local cellular detoxification by upregulating CYP3A4 in the colon [1]. This differentiation is functional; the 1,25(OH)2D3-VDR complex is for endocrine calcium homeostasis, whereas the LCA-VDR complex is for a local, lower-affinity response to eliminate a potentially toxic molecule [2].

VDR Activation
Class-level
Induces CYP3A4-mediated detoxification; distinct from 1,25(OH)2D3 endocrine regulation
Functional VDR bifurcation for intestinal detoxification pathway studies
Transcriptional activation, colon cell models
Vitamin D Receptor VDR CYP3A4 Detoxification

Sodium Lithocholate Application Scenarios


FXR Antagonism Research

Use sodium lithocholate as the essential negative control and mechanistic probe in studies of Farnesoid X Receptor (FXR) signaling. Its unique ability to antagonize FXR and reduce expression of FXR target genes like the Bile Salt Export Pump (BSEP) [1] makes it the only suitable tool for distinguishing agonist from antagonist effects in this pathway, in contrast to other bile acids which activate FXR [2].

Cholestasis Induction & Hepatotoxicity

Employ sodium lithocholate to induce experimental cholestasis in vitro and in vivo models. Its potent downregulation of BSEP via FXR antagonism [1] directly models one mechanism of drug-induced liver injury (DILI). This provides a specific, mechanism-based tool for toxicity screening, in contrast to other bile acids like cholate which elevate cholesterol and lipids [3].

VDR-Mediated Intestinal Detoxification

Utilize sodium lithocholate to activate the Vitamin D Receptor (VDR) in a pathway distinct from 1,25-dihydroxyvitamin D3. This specifically upregulates the detoxification enzyme CYP3A4 in colonic cells [4], providing a targeted system to study local, non-endocrine VDR functions in chemoprotection and xenobiotic metabolism.

Cell Culture: Solubility & Micelle Control

Use sodium lithocholate in cell culture experiments where its low solubility and high Krafft point are critical variables. Protocols for preparing solutions must account for its unique physicochemical profile [5], making it a distinct tool for studying how micelle formation and bioavailability impact bile acid signaling, as opposed to using more soluble, higher-CMC bile salts like sodium cholate [5].

Application
Selection Property
Validation Focus
FXR antagonist signaling research
Documented FXR antagonism (BSEP downregulation)
Agonist vs. antagonist pathway discrimination
Experimental cholestasis / hepatotoxicity models
Mechanism-based BSEP suppression
Bile acid transporter endpoint monitoring
Intestinal detoxification (VDR-CYP3A4)
Non-calcemic VDR ligand activity
CYP3A4 upregulation in colon cell models
Low-solubility bile acid protocols
High Krafft point, solubility-limited behavior
Micelle formation and stock preparation methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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